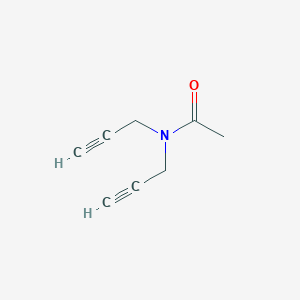

N,N-Di(prop-2-yn-1-yl)acetamide

Beschreibung

Eigenschaften

CAS-Nummer |

26457-83-0 |

|---|---|

Molekularformel |

C8H9NO |

Molekulargewicht |

135.16 g/mol |

IUPAC-Name |

N,N-bis(prop-2-ynyl)acetamide |

InChI |

InChI=1S/C8H9NO/c1-4-6-9(7-5-2)8(3)10/h1-2H,6-7H2,3H3 |

InChI-Schlüssel |

GUXUBFDAQMBNHI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N(CC#C)CC#C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct N,N-Dipropargylation of Acetamide

The most straightforward approach to synthesizing N,N-Di(prop-2-yn-1-yl)acetamide is the direct alkylation of acetamide with propargyl bromide under basic conditions.

Procedure : Acetamide is treated with propargyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent (e.g., dimethylformamide or dichloromethane). The reaction is typically conducted at low temperature initially (0 °C) to control reactivity, followed by stirring at ambient temperature for extended periods (up to 60 hours) to ensure complete alkylation.

Mechanism : The base deprotonates the amide nitrogen, forming a nucleophilic anion that attacks the electrophilic propargyl bromide, resulting in the formation of the N-propargylated intermediate. Repetition of this step affords the N,N-dipropargylated product.

Example : A representative synthesis involves the addition of potassium carbonate to a solution of acetamide and propargyl bromide in dichloromethane on ice, followed by stirring at room temperature for 60 hours. The reaction mixture is then filtered, concentrated, and purified by silica gel chromatography to yield N,N-Di(prop-2-yn-1-yl)acetamide as a clear amber oil with yields around 30-35%.

N-Alkylation of Acetamide Derivatives via Sodium Hydride

An alternative method utilizes sodium hydride as a stronger base to promote the N-alkylation of acetamide or its derivatives.

Procedure : Sodium hydride is added to a stirred solution of acetamide in anhydrous dimethylformamide at 0 °C. After 15 minutes, propargyl bromide is added dropwise, and the reaction is continued for 1 hour at 0 °C or ambient temperature. The reaction is monitored by thin-layer chromatography (TLC) for completion.

Workup : Water is added to quench the reaction, followed by extraction with ethyl acetate. The crude product is purified by flash column chromatography using ethyl acetate/hexane mixtures as eluents.

Yields and Purity : This method typically affords the desired N,N-dipropargylated acetamide in moderate to good yields (up to 85%), with high purity confirmed by NMR and mass spectrometry.

Amidation of Propargylated Amines with Acetyl Chloride

Another synthetic route involves the acylation of N,N-dipropargylated amines with acetyl chloride to form the acetamide.

Procedure : N,N-Di(prop-2-yn-1-yl)amine is reacted with acetyl chloride in the presence of a base such as triethylamine at low temperature (0 °C). The mixture is stirred for several hours to allow formation of the amide bond.

Isolation : After completion, the reaction is quenched with water, and the product is extracted using dichloromethane. The organic layer is dried and concentrated, and the product is purified by recrystallization or chromatography.

Advantages : This method allows for selective formation of the acetamide from pre-formed dipropargylated amines and can offer better control over substitution patterns.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Base/Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Direct N,N-dipropargylation | Acetamide + Propargyl bromide | K2CO3 or NaH | CH2Cl2, DMF | 0 °C to RT | Up to 60 hours | 30-35 | Straightforward but moderate yield |

| Sodium Hydride-mediated Alkylation | Acetamide + Propargyl bromide | NaH | DMF | 0 °C to RT | 1 hour | Up to 85 | Higher yield, requires careful handling of NaH |

| Amidation of Dipropargylamine | N,N-Di(prop-2-yn-1-yl)amine + Acetyl chloride | Triethylamine | CH2Cl2 | 0 °C to RT | Several hours | Moderate to High | Allows selective acetamide formation |

Detailed Research Findings

Spectroscopic Characterization : The synthesized N,N-Di(prop-2-yn-1-yl)acetamide is characterized by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry. Key signals include the characteristic alkyne proton at around 2.2 ppm (triplet, J ~2.4 Hz) in ^1H NMR and the carbonyl stretch near 1680 cm^-1 in IR spectra.

Purification Techniques : Flash chromatography on silica gel using dichloromethane/methanol or ethyl acetate/hexane gradients is effective for purification. Recrystallization from suitable solvents can also be employed for obtaining analytically pure samples.

Reaction Optimization : The use of sodium hydride provides a cleaner and more efficient alkylation compared to potassium carbonate, reducing side reactions and increasing yield. Temperature control is critical to minimize decomposition of propargyl bromide and side products.

Safety and Handling : Propargyl bromide is a lachrymator and toxic; reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Sodium hydride is highly reactive with moisture and must be handled under inert atmosphere conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Di(prop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N,N-Di(prop-2-yn-1-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N,N-Di(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, leading to the modulation of biochemical pathways. Additionally, its ability to form covalent bonds with proteins and other biomolecules contributes to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

- Propargyl vs. Allyl/Isopropyl Groups :

Propargyl groups (-C≡CH) introduce rigidity and sp-hybridized carbons, enhancing reactivity in cycloaddition reactions compared to allyl (-CH₂CH=CH₂) or isopropyl groups. Allyl substituents (e.g., in Dichlormid) offer less steric hindrance but lack the triple bond’s electronic activation . - Electron-Withdrawing Effects :

Dichlormid’s chlorine atoms increase electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles than the parent acetamide. In contrast, the pyridone ring in ’s compound delocalizes electron density, reducing acetamide’s electrophilicity .

Physicochemical Properties

- Solubility :

Hydrophobic substituents (e.g., isopropyl in N,N-Diisopropylacetamide) reduce water solubility, whereas polar groups (e.g., pyridone in ’s compound) improve it . - Thermal Stability : Propargyl groups may lower thermal stability due to alkyne reactivity, whereas adamantane-based analogs (e.g., ’s compound) exhibit higher rigidity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.